1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone
Description
This compound is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and thioether-linked ethanone moieties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-12-22(31-14-19(28)18-10-11-20(29-3)21(13-18)30-4)27-24(25-15)23(16(2)26-27)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBCZJFOOKLTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)OC)OC)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, particularly its cytotoxic effects, and relevant case studies.
Molecular Formula : C22H30N4O2
Molecular Weight : 382.5 g/mol
IUPAC Name : 3-(2,4-dimethoxyphenyl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
SMILES Notation : CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)OC)OC)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the thioether and methoxy groups.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic properties of various derivatives of pyrazolo[1,5-a]pyrimidines. The compound has shown promising results against several cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 1 | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25 - 11.03 | 7.76 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against the HeLa cell line, suggesting a potential for further development as an anticancer agent .
The biological activity is hypothesized to stem from the compound's ability to interact with specific molecular targets within cancer cells. The presence of the thioether group may enhance lipophilicity and facilitate cell membrane permeability, leading to increased bioavailability and efficacy.
Study on Antitumor Properties
In a study published in Pharmaceuticals, various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antitumor properties. Among these, the compound demonstrated notable activity against both MCF-7 and HeLa cell lines, with a higher efficacy observed in the latter. The study concluded that structural modifications could further enhance cytotoxic effects .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the phenyl and pyrimidine rings significantly influenced cytotoxicity. The incorporation of methoxy groups appeared to enhance activity by improving solubility and interaction with cellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural features with pyrazolo[1,5-a]pyrimidine derivatives reported in the literature. Below is a comparative analysis based on substituents, synthetic routes, and inferred properties:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may confer antioxidant or kinase-inhibitory properties, similar to methoxy-substituted flavonoids or kinase inhibitors . In contrast, trifluoromethyl groups (as in and ) enhance metabolic stability and membrane permeability, making those derivatives more suitable for CNS or systemic applications. Thioether vs. Oxygen Ether Linkages: The thioether in the target compound likely increases resistance to oxidative degradation compared to oxygen-linked analogs (e.g., ethanone derivatives in ). However, sulfur-containing groups may reduce aqueous solubility .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiol-containing pyrazolo[1,5-a]pyrimidine with a halogenated ethanone derivative, analogous to methods in . This contrasts with the multicomponent reactions used for cyanothiophene derivatives (e.g., ) or palladium-catalyzed couplings for trifluoromethylated analogs .
However, empirical validation is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
